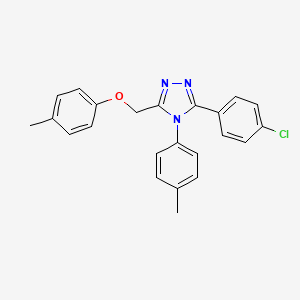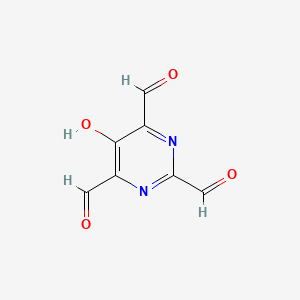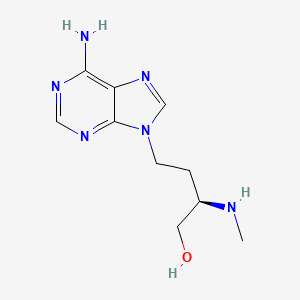
9H-Purin-6-amine, 9-((4-aminophenyl)methyl)-2-chloro-N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Purin-6-amine, 9-((4-aminophenyl)methyl)-2-chloro-N,N-dimethyl- is a complex organic compound that belongs to the purine family This compound is characterized by its unique structure, which includes a purine ring substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purin-6-amine, 9-((4-aminophenyl)methyl)-2-chloro-N,N-dimethyl- typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as ethanol and catalysts to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
9H-Purin-6-amine, 9-((4-aminophenyl)methyl)-2-chloro-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted purine derivatives .
Wissenschaftliche Forschungsanwendungen
9H-Purin-6-amine, 9-((4-aminophenyl)methyl)-2-chloro-N,N-dimethyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 9H-Purin-6-amine, 9-((4-aminophenyl)methyl)-2-chloro-N,N-dimethyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9H-Purin-6-amine, 8-(4-aminophenyl)-: Another purine derivative with similar structural features.
9-(4-Aminophenyl)-9H-purin-6-amine: Shares the purine core but differs in the substitution pattern.
Uniqueness
9H-Purin-6-amine, 9-((4-aminophenyl)methyl)-2-chloro-N,N-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
115204-62-1 |
|---|---|
Molekularformel |
C14H15ClN6 |
Molekulargewicht |
302.76 g/mol |
IUPAC-Name |
9-[(4-aminophenyl)methyl]-2-chloro-N,N-dimethylpurin-6-amine |
InChI |
InChI=1S/C14H15ClN6/c1-20(2)12-11-13(19-14(15)18-12)21(8-17-11)7-9-3-5-10(16)6-4-9/h3-6,8H,7,16H2,1-2H3 |
InChI-Schlüssel |
YMZDRVLWLRZEMP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC(=NC2=C1N=CN2CC3=CC=C(C=C3)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2'-O-[(2-Nitrophenyl)methyl]uridine 5'-(dihydrogen phosphate)](/img/structure/B12919087.png)
![N''-[5-(4-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine](/img/structure/B12919089.png)






![5-({[(4-Chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12919117.png)
![1-(1-Ethylidene-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B12919121.png)
![5-(3-Bromopropyl)-3-methyl[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B12919129.png)
![3-(2-Hydroxyethyl)-2,7-dimethyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12919130.png)

